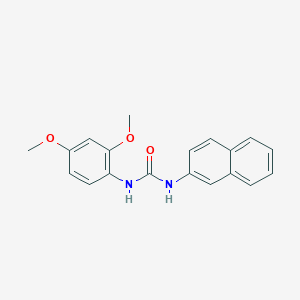![molecular formula C14H10Br2N2O2 B5731327 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide, also known as BBBC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of carboximidamide derivatives, which are known for their diverse biological activities. BBBC has been synthesized using various methods and has shown potential in various scientific applications.
作用机制
The exact mechanism of action of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide inhibits the activity of matrix metalloproteinases by binding to the catalytic zinc ion in the active site of the enzyme. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This property makes 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
实验室实验的优点和局限性
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is easy to synthesize and has shown potential in various scientific applications. However, there are also some limitations to the use of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in lab experiments. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide is a relatively new compound, and its properties and mechanisms of action are not fully understood. Further research is needed to fully understand the potential of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in various scientific applications.
未来方向
There are several future directions for the research on 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide. One of the future directions is to investigate the potential of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide and its potential as a therapeutic agent. Another future direction is to investigate the potential of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide as a diagnostic tool for the detection of various diseases. Overall, the future directions for the research on 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide are vast, and further research is needed to fully understand the potential of this compound in various scientific applications.
Conclusion:
In conclusion, 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has shown potential in various scientific applications. It has been synthesized using different methods and has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. Although there are some limitations to the use of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in lab experiments, the future directions for the research on 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide are vast, and further research is needed to fully understand the potential of this compound in various scientific applications.
合成方法
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-bromoaniline and 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with cyanamide to form 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide. Other methods include the reaction between 4-bromoaniline and 3-bromobenzoic acid followed by the reaction with cyanamide or the reaction between 4-bromoaniline and 3-bromobenzonitrile followed by the reaction with cyanamide.
科学研究应用
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has been widely used in scientific research for its unique properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This property makes 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
属性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-11-6-4-9(5-7-11)13(17)18-20-14(19)10-2-1-3-12(16)8-10/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDUQDGSIXFSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)


![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)